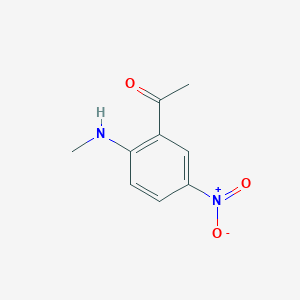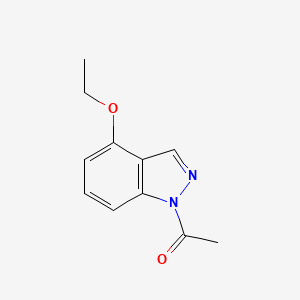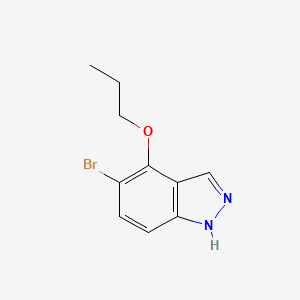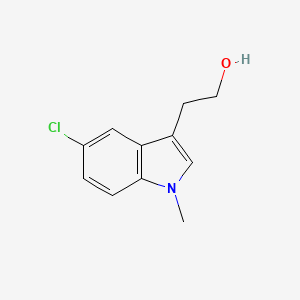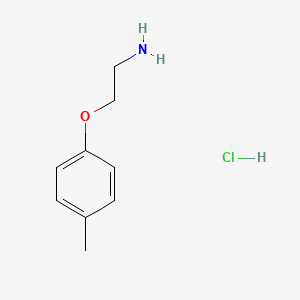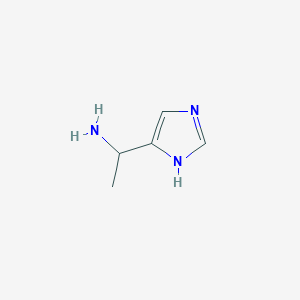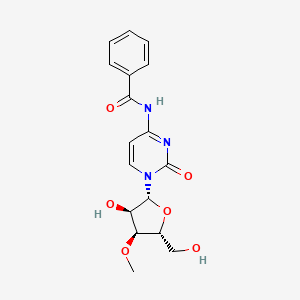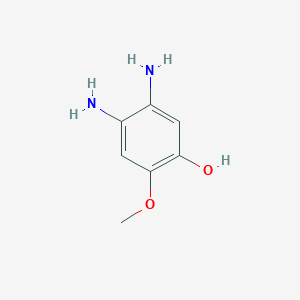
Phenol, 4,5-diamino-2-methoxy-
Overview
Description
Phenol, 4,5-diamino-2-methoxy- is an organic compound with the molecular formula C7H10N2O2 It is a derivative of phenol, characterized by the presence of two amino groups and one methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 4,5-diamino-2-methoxy- typically involves the nitration of 2-methoxyphenol followed by reduction. The nitration process introduces nitro groups at the 4 and 5 positions of the benzene ring. This is followed by catalytic hydrogenation or chemical reduction using reagents such as tin(II) chloride in hydrochloric acid to convert the nitro groups to amino groups.
Industrial Production Methods: Industrial production of Phenol, 4,5-diamino-2-methoxy- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may employ more efficient catalysts and separation techniques to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: Phenol, 4,5-diamino-2-methoxy- undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitroso or nitro groups under strong oxidative conditions.
Reduction: The compound can be further reduced to form derivatives with different functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) under an inert atmosphere.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of fully reduced derivatives with different functional groups.
Substitution: Formation of various substituted phenol derivatives.
Scientific Research Applications
Phenol, 4,5-diamino-2-methoxy- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 4,5-diamino-2-methoxy- involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, affecting their function. Additionally, the methoxy group can participate in electron-donating interactions, influencing the compound’s reactivity and binding properties. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Phenol, 4,5-diamino-2-methoxy- can be compared with other similar compounds such as:
2-Methoxyphenol: Lacks the amino groups, making it less reactive in certain chemical reactions.
4-Amino-2-methoxyphenol: Contains only one amino group, resulting in different chemical and biological properties.
4,5-Dimethoxyphenol: Contains two methoxy groups instead of amino groups, leading to different reactivity and applications.
The uniqueness of Phenol, 4,5-diamino-2-methoxy- lies in the combination of its functional groups, which confer specific chemical reactivity and potential biological activities not found in its analogs.
Properties
IUPAC Name |
4,5-diamino-2-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3,10H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXLMOGIZCVLSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Bis[[[8-(3-octyloxiranyl)octanoyl]oxy]methyl]propane-1,3-diyl bis(3-octyloxiran-2-octanoate)](/img/structure/B3288045.png)


